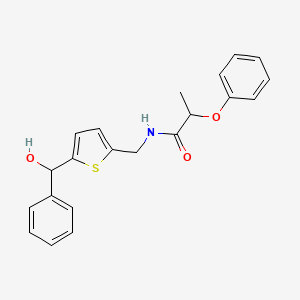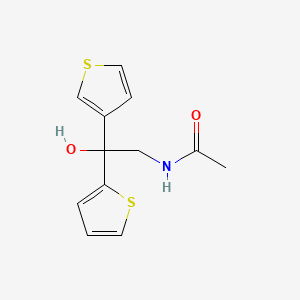![molecular formula C14H17FN2O2 B2790436 N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide CAS No. 1355929-22-4](/img/structure/B2790436.png)
N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis.
Mecanismo De Acción
N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 works by binding to a specific site on the N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide protein, which prevents the channel from opening and transporting chloride ions across the cell membrane. This inhibition of this compound activity can help to correct the defective chloride transport that is characteristic of cystic fibrosis.
Biochemical and Physiological Effects:
N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 has been shown to improve the function of mutant this compound proteins in vitro and in vivo. This can lead to improved chloride transport and mucus clearance in the airways, which can help to reduce the incidence of respiratory infections and improve lung function in patients with cystic fibrosis. N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 has also been shown to increase the activity of other chloride channels in the airway epithelium, which may have therapeutic benefits in treating other respiratory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 is that it is a potent and selective inhibitor of N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide, which makes it a valuable tool for studying the function of this compound in vitro and in vivo. However, one limitation of N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 is that it can be toxic to cells at high concentrations, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172. One area of focus is the development of more potent and selective N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide inhibitors that can be used to treat cystic fibrosis and other respiratory diseases. Another area of focus is the development of combination therapies that target multiple aspects of the disease, such as this compound function and inflammation. Additionally, there is ongoing research into the use of N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 as a tool for studying the role of this compound in other physiological processes, such as ion transport in the gastrointestinal tract.
Métodos De Síntesis
N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzyl cyanide with 2-amino-2-methyl-1-propanol to form the intermediate 2-fluorobenzyl N-(2-hydroxy-2-methylpropyl)carbamate. This intermediate is then reacted with 2-chloro-N-(propan-2-yloxy)propanamide to form N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172.
Aplicaciones Científicas De Investigación
N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis. Studies have shown that N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 can improve the function of mutant N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide proteins in vitro and in vivo. In addition, N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamideinh-172 has been shown to increase the activity of other chloride channels in the airway epithelium, which may have therapeutic benefits in treating other respiratory diseases.
Propiedades
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-3-propan-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-10(2)19-8-7-14(18)17-13(9-16)11-5-3-4-6-12(11)15/h3-6,10,13H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUZEFZODFOJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)NC(C#N)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

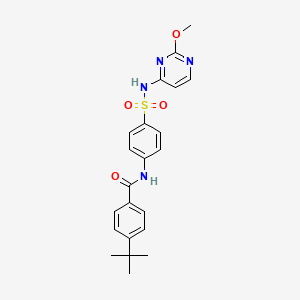
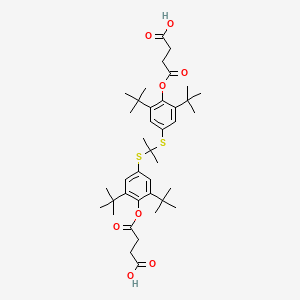
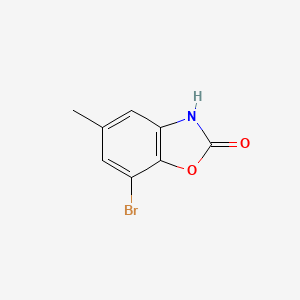
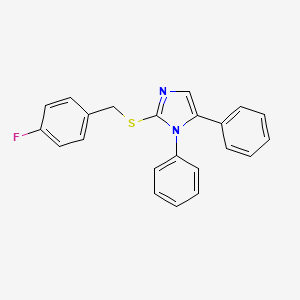
![5-bromo-2-chloro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2790359.png)
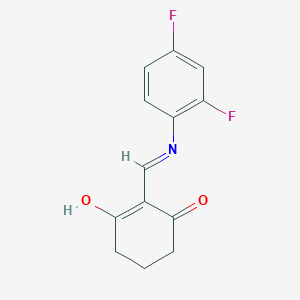
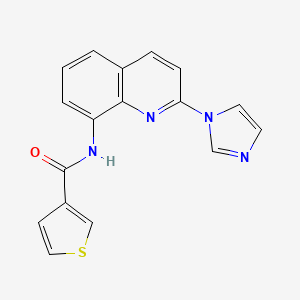
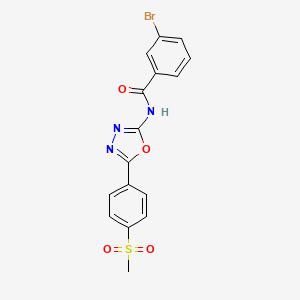
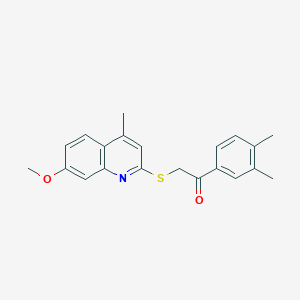
![N-(3-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2790370.png)
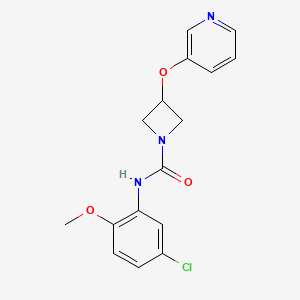
![2-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2790372.png)
